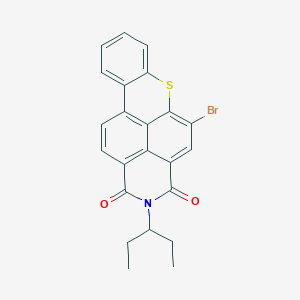
Br-BTXI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brominated benzothioxanthene imide (Br-BTXI) is a derivative of benzothioxanthene imide, a sulfur-containing rylene-imide compound.
作用机制
Target of Action
Br-BTXI, a monobrominated benzothioxanthene derivative, is primarily targeted for use in organic electronic applications . It is extensively employed in common palladium-catalyzed coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through palladium-catalyzed coupling reactions . This interaction leads to changes in the compound’s structure and properties, enabling it to be used in various organic electronic applications .
Biochemical Pathways
It is known that this compound is used in palladium-catalyzed coupling reactions , which are a type of chemical reaction used in organic synthesis. These reactions can lead to various downstream effects, including the formation of new compounds with desirable properties for use in organic electronics .
Pharmacokinetics
Given its use in organic electronics, it can be inferred that its bioavailability and stability are important factors in its effectiveness .
Result of Action
The result of this compound’s action is the creation of new π-conjugated systems for organic electronic applications . As a proof of concept, a BTXI-based molecular donor was synthesized and evaluated in bulk heterojunction solar cells .
生化分析
Biochemical Properties
Br-BTXI plays a significant role in biochemical reactions, particularly in palladium catalyzed coupling reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound appear to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Br-BTXI typically involves the selective mono-bromination of benzothioxanthene imide. One efficient method employs bromine in the presence of a catalyst to achieve high yields of the monobrominated product . Another approach involves the use of N-bromosuccinimide (NBS) activated with p-toluenesulfonic acid in ethanol, although this method requires a large excess of reactant to achieve full conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
化学反应分析
Types of Reactions
Br-BTXI undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce different functional groups.
Oxidation and Reduction Reactions: While specific examples for this compound are limited, similar compounds often undergo these reactions to modify their electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form new carbon-carbon bonds.
N-Bromosuccinimide (NBS): Used for bromination reactions.
p-Toluenesulfonic Acid: Activates NBS in bromination reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in the synthesis of more complex organic electronic materials .
科学研究应用
Br-BTXI has been extensively studied for its applications in organic electronics. Some key areas include:
Organic Photovoltaics: Used as a molecular donor in bulk heterojunction solar cells.
Organic Light-Emitting Diodes (OLEDs): Employed as light-emitting materials in the fabrication of OLEDs.
Photodynamic Therapy:
相似化合物的比较
Similar Compounds
- Naphthalene Diimide (NDI)
- Perylene Diimide (PDI)
- Benzothioxanthene Monoimide (BTXI)
Uniqueness
Br-BTXI is unique due to its bromine substitution, which enhances its reactivity and electronic properties compared to its non-brominated counterparts. This makes it particularly valuable in the development of advanced organic electronic materials .
属性
IUPAC Name |
10-bromo-14-pentan-3-yl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO2S/c1-3-12(4-2)25-22(26)15-10-9-14-13-7-5-6-8-18(13)28-21-17(24)11-16(23(25)27)19(15)20(14)21/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJAAPMGHZNCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=CC=CC=C5S4)Br)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253748-36-4 |
Source


|
| Record name | 5-bromo-2-(pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2763704.png)
![3,3,7,8-tetramethyl-11-(3-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2763708.png)
![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2763709.png)

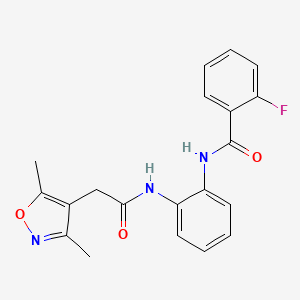
![tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2763714.png)
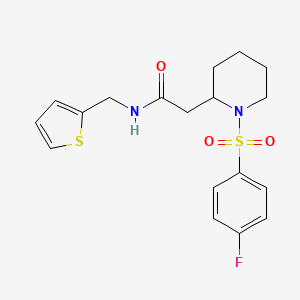

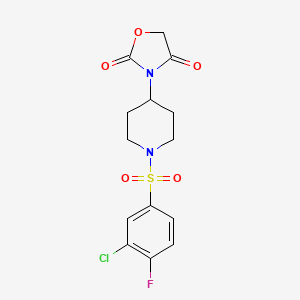
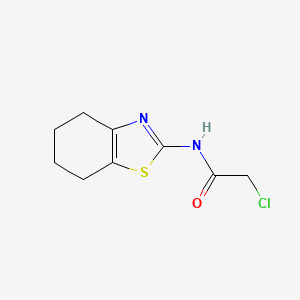
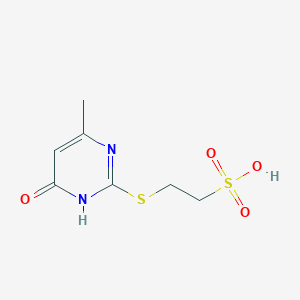
![[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2763721.png)
![3-[(2-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763724.png)
![4-[(2,3-dichlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2763726.png)
